Phorbol 12,13-diacetate
Overview
Description
Synthesis Analysis
The synthesis of Phorbol 12,13-diacetate involves complex organic reactions that highlight the compound's intricate nature. An example of the synthetic process includes the transformation of 12-desoxy-12-oxo-phorbol-13.20-diacetate through reactions involving methanol and sodium methylate, leading to acyloin rearrangement and the formation of specific hydroxyphorbol derivatives (Bartsch & Hecker, 1969).
Molecular Structure Analysis
The molecular structure of Phorbol 12,13-diacetate, characterized by its diterpene skeleton, exhibits significant complexity. This compound features multiple hydroxyl groups and acetate esters, which contribute to its reactivity and interactions with biological molecules. The structure is pivotal in understanding its chemical behavior and potential biological activities.
Chemical Reactions and Properties
Phorbol 12,13-diacetate undergoes various chemical reactions, including acyloin rearrangement, as mentioned. Its reactivity is also evident in its susceptibility to autoxidation under normal storage conditions, leading to the formation of several oxidation products (Schmidt & Hecker, 1975). These reactions underscore the importance of proper storage and handling conditions for research applications.
Physical Properties Analysis
While specific details on the physical properties of Phorbol 12,13-diacetate are limited in the available literature, the compound's solubility, melting point, and other physicochemical characteristics can be inferred from those of related phorbol esters. These properties are crucial for its application in experimental settings, particularly in biochemical assays involving PKC activation.
Chemical Properties Analysis
The chemical properties of Phorbol 12,13-diacetate, such as its reactivity towards nucleophiles and electrophiles, are shaped by its functional groups. The acetate esters play a crucial role in its chemical behavior, including interactions with biological targets such as protein kinase C. Understanding these properties is essential for both synthetic chemistry applications and biological studies.
Scientific Research Applications
Tumor-Promoting Activity : Phorbol 12,13-diacetate, along with other phorbol esters, has been investigated for its tumor-promoting activity in mouse skin. It was found to be effective in promoting tumors in skin tumor-susceptible mice. The presence of a long-chain acid esterified to phorbol seems important in ordinary mice for tumor-promoting activity (Baird & Boutwell, 1971).
Effects on DNA, RNA, and Protein Synthesis : Research showed that phorbol 12,13-diacetate did not induce detectable changes in the incorporation of tritiated precursors into RNA, protein, and DNA in mouse epidermis, unlike its more potent counterparts. This aligns with its classification as a very weak tumor promoter (Baird, Sedgwick, & Boutwell, 1971).
Inhibition of Lymphocyte Proliferative Response : Phorbol 12,13-diacetate was found to be a less potent inhibitor of the mixed lymphocyte response compared to 12-O-tetradecanoyl-phorbol-13-acetate, suggesting its potential for modulating immune responses (Mastro & Mueller, 1978).
Interaction with Cortisol : Phorbol derivatives, including phorbol 12,13-diacetate, interact with cortisol on a molecular basis. This interaction may contribute to the tumor-promoting effects of phorbol compounds by neutralizing cortisol's regulatory effect on cell proliferation (Janssens, Wittevrongel, & De Loecker, 1984).
Antagonist of Receptor-Mediated Chemotaxis : Phorbol 12,13-diacetate may act as an antagonist for receptor-mediated chemotaxis in macrophages, inhibiting specific binding and chemotaxis to other phorbol esters (Sturm et al., 1983).
Role in Modulating Neural Activity : The compound was shown to modulate the voltage-activated sodium current in rat hippocampal neurons, indicating its potential impact on neural signaling processes (Chizhmakov & Klee, 1994).
Influence on T Lymphocyte Adhesion : Phorbol esters, including phorbol 12,13-diacetate, enhance the adhesion of T cells to endothelial cells, which could be relevant in the cellular immune response and the development of inflammatory lesions (Haskard, Cavender, & Ziff, 1986).
Induction of Thromboplastin Activity : This compound has been shown to induce thromboplastin activity in human monocytes, which is linked to the synthesis of apoprotein III, an important component in blood coagulation (Lyberg & Prydz, 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXSAMFEJVCPT-XQOWHXTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947808 | |
Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phorbol 12,13-diacetate | |
CAS RN |
24928-15-2 | |
Record name | Phorbol 12,13-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24928-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phorbol-12,13-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phorbol 12,13-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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